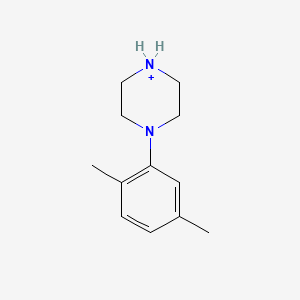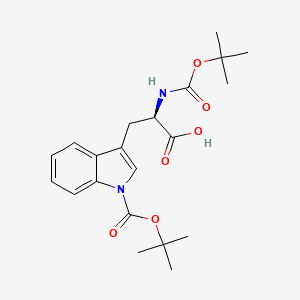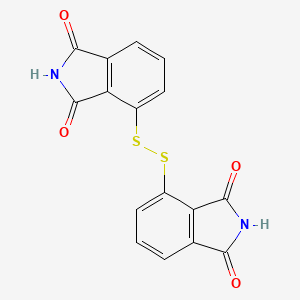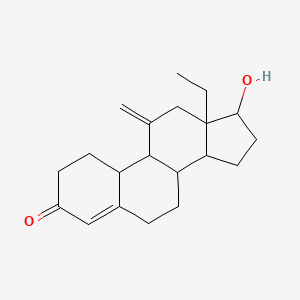
Pt(II) meso-Tetraphenyl Tetrabenzoporphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pt(II) meso-Tetraphenyl Tetrabenzoporphine is a synthetic porphyrin compound with a molecular formula of C60H36N4Pt and a molecular weight of 1008.06 g/mol . This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, including solar cells and oxygen sensors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pt(II) meso-Tetraphenyl Tetrabenzoporphine typically involves the reaction of meso-Tetraphenyl Tetrabenzoporphine with a platinum(II) salt under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent, such as dichloromethane or chloroform . The reaction mixture is then purified using chromatographic techniques to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure consistent quality and yield . The compound is typically stored at room temperature and protected from light to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Pt(II) meso-Tetraphenyl Tetrabenzoporphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions may produce platinum(0) species .
Applications De Recherche Scientifique
Pt(II) meso-Tetraphenyl Tetrabenzoporphine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Pt(II) meso-Tetraphenyl Tetrabenzoporphine involves its ability to absorb light and undergo photophysical processes such as triplet-triplet annihilation . This property makes it an effective sensitizer in photon upconversion systems. The compound interacts with molecular oxygen to produce singlet oxygen, which is useful in photodynamic therapy . The molecular targets and pathways involved include the interaction with cellular components and the generation of reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pd(II) meso-Tetraphenyl Tetrabenzoporphine: Similar in structure but contains palladium instead of platinum.
Pt(II) meso-Tetra(4-carboxyphenyl) porphine: Contains carboxyphenyl groups and is used in hydrogen production and hypoxia imaging.
Pt(II) meso-Tetra(pentafluorophenyl)porphine: Contains pentafluorophenyl groups and is used as an optical oxygen sensor and pressure indicator.
Uniqueness
Pt(II) meso-Tetraphenyl Tetrabenzoporphine is unique due to its high molecular weight and the presence of tetraphenyl groups, which enhance its photophysical properties. This makes it particularly effective in applications requiring photon upconversion and oxygen sensing .
Propriétés
Formule moléculaire |
C60H58N4Pt |
|---|---|
Poids moléculaire |
1030.2 g/mol |
Nom IUPAC |
platinum(2+);2,11,20,29-tetraphenyl-38,40-diaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),12,14,16,18,30,32,34-octaene |
InChI |
InChI=1S/C60H58N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-13,15,18,20-29,31,34,36,42,44-45,47,49-52,54,56-57,59,62-63H,14,16-17,19,30,32-33,35H2;/q-2;+2 |
Clé InChI |
KXLRWKLFPPGGGU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C3C(C4=C5C=CC=CC5=C([N-]4)C(C6C7CCCCC7C(N6)C(C8=C9C=CC=CC9=C([N-]8)C(C2N3)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
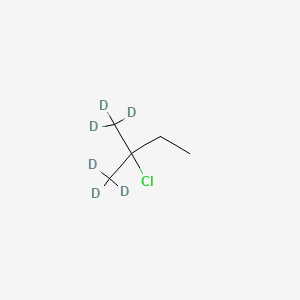
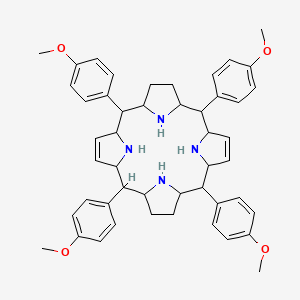
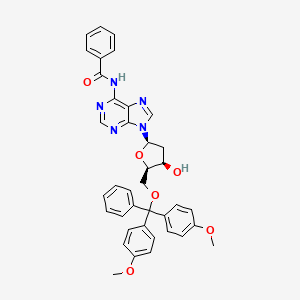
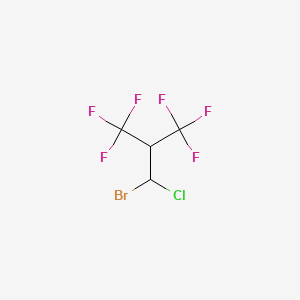

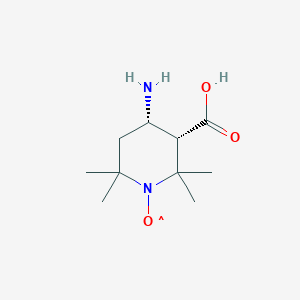
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
